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Compound of Interest

Compound Name: Zalospirone

Cat. No.: B050514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Zalospirone is a selective partial agonist of the 5-HT1A serotonin receptor, belonging to the

azapirone class of compounds. It has been investigated for its anxiolytic and antidepressant

properties. This document provides a comprehensive technical overview of Zalospirone's

chemical structure, a detailed account of its chemical synthesis with experimental protocols,

and an illustrative representation of its signaling pathway. All quantitative data is presented in

structured tables for clarity and comparative analysis.

Chemical Structure and Properties
Zalospirone is a complex heterocyclic molecule with the systematic IUPAC name

(3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-

hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(3aR,4R,4aR,6aS,7S,7aS)-2-

(4-(4-(pyrimidin-2-yl)piperazin-

1-yl)butyl)-3a,4,4a,6a,7,7a-

hexahydro-1H-4,7-

ethenocyclobuta[f]isoindole-

1,3(2H)-dione

CAS Number 114298-18-9 [1]

Molecular Formula C24H29N5O2 [2]

Molecular Weight 419.53 g/mol

SMILES

O=C1N(CCCCN2CCN(CC2)c3

ncccn3)C(=O)C4C1C5C=CC4

C5

InChI

InChI=1S/C24H29N5O2/c30-

22-20-18-6-7-19(17-5-4-

16(17)18)21(20)23(31)29(22)1

1-2-1-10-27-12-14-28(15-13-

27)24-25-8-3-9-26-24/h3-9,16-

21H,1-2,10-

15H2/t16-,17+,18-,19+,20-,21+

Synthesis of Zalospirone
The synthesis of Zalospirone is a multi-step process involving the preparation of two key

intermediates, followed by their condensation. The overall synthetic workflow is depicted below.
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Synthesis of Intermediate 1

Synthesis of Intermediate 2

Final Condensation
1,3-Cyclohexadiene

endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Diels-Alder
Reaction

Maleic Anhydride

Zalospirone

Condensation

1-(Pyrimidin-2-yl)piperazine 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine

Alkylation

1,4-Dichlorobutane

N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide

Gabriel Synthesis

Potassium Phthalimide 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine

Hydrazinolysis

Hydrazine

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for Zalospirone.

Experimental Protocols
2.1.1. Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (Intermediate 1)

This intermediate is prepared via a Diels-Alder reaction between 1,3-cyclohexadiene and

maleic anhydride.

Materials: 1,3-cyclohexadiene, Maleic anhydride, Anhydrous diethyl ether.

Procedure:

A solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether is prepared in a round-

bottom flask equipped with a magnetic stirrer and a reflux condenser.
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1,3-Cyclohexadiene (1.1 eq) is added dropwise to the stirred solution at room

temperature.

The reaction mixture is stirred at room temperature for 24 hours.

The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl

ether, and dried under vacuum to afford the desired product.

Quantitative Data:

Reactant Molar Eq. Yield (%) Melting Point (°C)

Maleic Anhydride 1.0 ~95 147-149

1,3-Cyclohexadiene 1.1

2.1.2. Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine (Intermediate 2)

This intermediate is synthesized in a three-step process starting from 1-(pyrimidin-2-

yl)piperazine.

Step 1: Synthesis of 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine

Materials: 1-(Pyrimidin-2-yl)piperazine, 1,4-Dichlorobutane, Sodium carbonate,

Acetonitrile.

Procedure:

A mixture of 1-(pyrimidin-2-yl)piperazine (1.0 eq), 1,4-dichlorobutane (1.5 eq), and

sodium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours.

The reaction mixture is cooled to room temperature, and the solvent is removed under

reduced pressure.

The residue is partitioned between water and dichloromethane. The organic layer is

separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated

to give the crude product, which can be purified by column chromatography.
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Step 2: Synthesis of N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide

Materials: 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine, Potassium phthalimide,

Dimethylformamide (DMF).

Procedure:

A mixture of 1-(4-chlorobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) and potassium

phthalimide (1.2 eq) in DMF is heated at 100 °C for 6 hours.

The reaction mixture is cooled and poured into ice water.

The resulting precipitate is collected by filtration, washed with water, and dried to yield

the phthalimide derivative.

Step 3: Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine

Materials: N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide, Hydrazine hydrate,

Ethanol.

Procedure:

A suspension of the phthalimide derivative (1.0 eq) in ethanol is treated with hydrazine

hydrate (2.0 eq).

The mixture is heated at reflux for 4 hours.

After cooling, the precipitate of phthalhydrazide is removed by filtration.

The filtrate is concentrated under reduced pressure, and the residue is purified by

distillation or chromatography to afford the final amine.

Quantitative Data (Overall for Intermediate 2):

Starting Material Overall Yield (%)

1-(Pyrimidin-2-yl)piperazine ~60-70
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2.1.3. Synthesis of Zalospirone

Materials: endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, 1-(4-Aminobutyl)-4-

(pyrimidin-2-yl)piperazine, Toluene.

Procedure:

A solution of endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (1.0 eq) and 1-(4-

aminobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) in toluene is heated at reflux with a Dean-

Stark apparatus to remove water for 18 hours.

The reaction mixture is cooled, and the solvent is removed in vacuo.

The residue is purified by column chromatography on silica gel to give Zalospirone.

Quantitative Data:

Reactant Molar Eq. Yield (%)

endo-Bicyclo[2.2.2]oct-5-ene-

2,3-dicarboxylic anhydride
1.0 ~80

1-(4-Aminobutyl)-4-(pyrimidin-

2-yl)piperazine
1.0

Signaling Pathway of Zalospirone
Zalospirone exerts its pharmacological effects primarily through its action as a partial agonist

at the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) linked

to an inhibitory G-protein (Gi/o).
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Figure 2: Signaling pathway of Zalospirone via the 5-HT1A receptor.
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Upon binding of Zalospirone to the 5-HT1A receptor, the associated Gi/o protein is activated.

This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases

the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in

cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for

phosphorylating various downstream targets, including the transcription factor CREB (cAMP

response element-binding protein). Reduced PKA activity ultimately modulates gene

transcription related to neuronal plasticity and excitability, contributing to the anxiolytic and

antidepressant effects of Zalospirone.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and

signaling pathway of Zalospirone. The synthetic route, while multi-stepped, is achievable

through established organic chemistry reactions. The mechanism of action, centered on the

partial agonism of the 5-HT1A receptor, provides a clear rationale for its observed

pharmacological effects. This information serves as a valuable resource for researchers and

professionals involved in the development of novel therapeutics targeting the serotonergic

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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